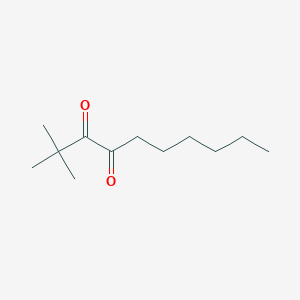![molecular formula C29H27F2N B14275212 Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- CAS No. 144236-73-7](/img/structure/B14275212.png)
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, substituted with bis(4-fluorophenyl)methyl and 2-naphthalenylmethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the aromatic groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorinated aromatic groups and a naphthalenylmethyl group makes it particularly interesting for research and development in various fields.
Propiedades
Número CAS |
144236-73-7 |
|---|---|
Fórmula molecular |
C29H27F2N |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[bis(4-fluorophenyl)methyl]-1-(naphthalen-2-ylmethyl)piperidine |
InChI |
InChI=1S/C29H27F2N/c30-27-11-7-23(8-12-27)29(24-9-13-28(31)14-10-24)25-15-17-32(18-16-25)20-21-5-6-22-3-1-2-4-26(22)19-21/h1-14,19,25,29H,15-18,20H2 |
Clave InChI |
MTXNLGFFZJZTIC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


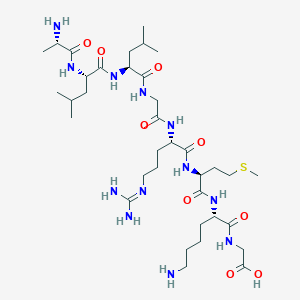
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)


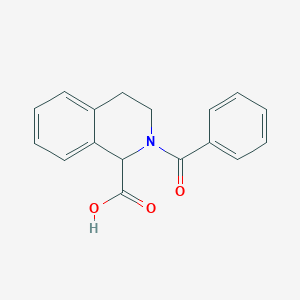
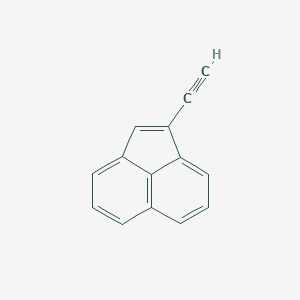

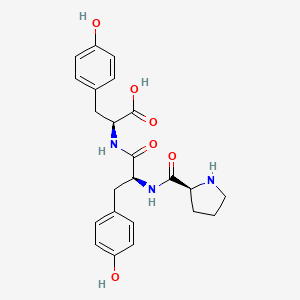
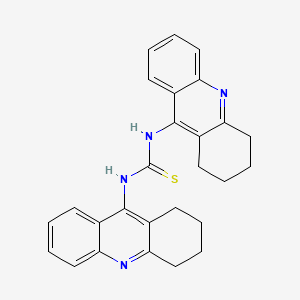
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
